molecular formula C13H21N3O3S B2481350 5-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034289-95-5

5-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2481350
CAS No.: 2034289-95-5
M. Wt: 299.39
InChI Key: ZKCASALCEAXBOM-UHFFFAOYSA-N
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Description

5-((1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a chemically sophisticated compound designed for pharmaceutical and biochemical research. Its structure integrates a sulfonylated pyrazole moiety with a 2-oxa-5-azabicyclo[2.2.1]heptane bridgehead system. The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal chemistry, known for its conformational rigidity and ability to impart favorable physicochemical properties to drug candidates . The specific incorporation of a 3,5-dimethylpyrazole group substituted at the N1 position with an isopropyl group is a critical feature, as research indicates that such 3,5-dialkyl substitution on the pyrazole ring is essential for high biological activity, particularly in inhibiting enzyme targets like N-acylethanolamine-hydrolyzing acid amidase (NAAA) . The sulfonyl linker connecting the two heterocyclic systems is a common pharmacophore that can facilitate strong and specific binding interactions with biological targets. Recent studies have shown that compounds featuring pyrazole-sulfonamide cores similar to this one represent a novel class of potent, systemically available inhibitors, and are being investigated for their non-covalent mechanism of action . This compound is intended for research applications primarily in the fields of inflammatory disease and oncology, serving as a key intermediate or a core structural motif for the development of novel therapeutic agents. It is supplied as a high-purity material strictly for laboratory research use. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-8(2)16-10(4)13(9(3)14-16)20(17,18)15-6-12-5-11(15)7-19-12/h8,11-12H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCASALCEAXBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CC3CC2CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.

The compound can be described by the following chemical characteristics:

  • Molecular Formula : C17H30N4O2S
  • Molecular Weight : 386.6 g/mol
  • CAS Number : 2320380-32-1

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. The specific activity of this compound has not been extensively characterized in the literature; however, analogs and derivatives of pyrazole compounds have shown promising results.

The biological activity of pyrazole derivatives typically involves:

  • Inhibition of Enzymatic Pathways : Many pyrazole derivatives act as inhibitors of various enzymes such as BRAF, EGFR, and others involved in cancer progression and inflammation .
  • Receptor Modulation : Some compounds have been identified as partial agonists at nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroprotection .

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated a series of pyrazole derivatives for their ability to inhibit BRAF(V600E) mutations associated with melanoma. These studies highlighted significant inhibitory activity against tumor growth in vitro .
  • Anti-inflammatory Effects : Research on related pyrazole compounds demonstrated their efficacy in reducing inflammatory markers such as nitric oxide (NO) and TNF-alpha in cell cultures exposed to lipopolysaccharides (LPS) .
  • Antimicrobial Properties : Pyrazole derivatives have also been tested for their antimicrobial effects. For instance, a novel pyrazole compound exhibited potent activity against biofilm formation in bacterial cultures, suggesting potential applications in treating infections .

Comparative Table of Biological Activities

Activity TypeCompound TypeObserved Effects
AntitumorPyrazole derivativesInhibition of BRAF(V600E), reduced tumor growth
Anti-inflammatoryPyrazole analogsDecreased NO and TNF-alpha production
AntimicrobialPyrazole-based compoundsInhibition of biofilm formation

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential : The pyrazole core is associated with various pharmacological activities, including anti-inflammatory and anticancer properties. Research indicates that similar compounds can inhibit pathways such as mTORC1, leading to enhanced autophagy and reduced cell proliferation in cancer cells .

Case Study : A study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated significant antiproliferative activity against cancer cell lines, suggesting that derivatives of the pyrazole structure could serve as potential anticancer agents .

Biochemical Interactions : Compounds with the pyrazole structure often interact with biological targets through hydrogen bonding and hydrophobic interactions. This property could enable the compound to modulate enzyme activities or receptor functions effectively.

Inflammation and Oxidative Stress : Similar pyrazole derivatives have shown effects on inflammation and oxidative stress pathways, indicating that this compound may also exhibit these beneficial effects .

Material Science

Synthesis of Novel Materials : The unique structural features of this compound allow it to be utilized as a building block in the synthesis of new materials. Its ability to form stable linkages can lead to the development of polymers or other complex structures with desired properties.

Industrial Applications : The compound could serve as an intermediate in synthesizing other valuable compounds in industrial settings, potentially enhancing efficiency in chemical production processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Bicyclic Analogues

2-Oxa-5-azabicyclo[2.2.1]heptane Oxalate (C₇H₁₁NO₅)
  • Molecular Weight : 189.17 g/mol .
  • Key Differences : The oxalate salt lacks the sulfonyl-pyrazole substituent, resulting in higher hydrophilicity due to carboxylic acid groups.
  • Applications : Primarily used as a synthetic intermediate or salt form to improve solubility.
3-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol
  • Structure: Features a propanol substituent instead of sulfonyl-pyrazole .

Functionalized Bicyclic Derivatives

5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
  • Molecular Weight : 251.71 g/mol .
  • The chlorine atom may enhance electrophilicity.
  • Applications : Likely explored in medicinal chemistry for kinase inhibition due to the pyrimidine motif.
2-Oxa-5-azabicyclo[2.2.1]heptane-Based GABA Analogues
  • Structure : C-3 disubstituted derivatives with acetic acid moieties .
  • Properties: These analogues mimic γ-aminobutyric acid (GABA), suggesting neurological applications. The target compound’s sulfonyl-pyrazole group may instead favor protease or receptor antagonism.

Pyrazole-Containing Analogues

5-Amino-3-hydroxy-1H-pyrazole Derivatives
  • Examples: Compounds 7a and 7b in feature amino and hydroxy groups on pyrazole, increasing polarity .
  • Contrast : The target compound’s isopropyl and dimethyl groups reduce polarity, favoring lipid membrane permeability.
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione
  • Structure : A phenyl-substituted pyrazole with a diketone chain .
  • Applications : Likely used in coordination chemistry or as a ligand. The target compound’s sulfonyl group offers divergent reactivity.

Physicochemical Properties

Property Target Compound 5-(6-Chloro-pyrimidinyl) Derivative 2-Oxa-5-azabicycloheptane Oxalate
Molecular Weight (g/mol) 273.35 251.71 189.17
Key Functional Groups Sulfonyl-pyrazole Chloropyrimidine Oxalate
Polarity Moderate (lipophilic) Moderate High
Likely Solubility Low in water Low in water High in water

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer: Optimization requires multi-step analysis of reaction conditions. For the bicyclic core, Portoghese’s synthesis (modified in ) employs trans-4-hydroxy-L-proline as a starting material, with sequential benzoylation, tosylation, and borane reduction . Key steps include refluxing with NaOMe/MeOH (90% yield) and Pd/C hydrogenation for final deprotection . For the pyrazole-sulfonyl moiety, sulfonation can be achieved using sodium azide and ammonium chloride in dimethylformamide under nitrogen (163°C, 18 hours), as demonstrated in analogous syntheses . Purity is enhanced via flash column chromatography (e.g., 30–50% ethyl acetate in petroleum ether) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR/FT-IR : Proton environments (e.g., bicyclic bridgehead protons) and functional groups (sulfonyl S=O at ~1290–1300 cm⁻¹) are resolved via ¹H/¹³C NMR and IR .
  • Chromatography : TLC (silica gel, petroleum ether/ethyl acetate 4:1) and HPLC monitor reaction progress. Flash chromatography purifies intermediates .
  • Melting Point : Sharp decomposition points (e.g., 285–286°C with gas evolution) indicate purity .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the 2-oxa-5-azabicyclo[2.2.1]heptane core be addressed?

Methodological Answer: Stereoselectivity is controlled through chiral starting materials (e.g., trans-4-hydroxy-L-proline) and reaction conditions. For example, the (1S,4S) configuration is preserved via LiBH₄ reduction at 0°C, which selectively reduces carbonyl groups without epimerization . X-ray crystallography (as in ) validates absolute configurations, while chiral HPLC separates diastereomers .

Q. How should researchers resolve contradictions in pharmacological data across studies involving sulfonylpyrazole-bicyclic hybrids?

Methodological Answer: Discrepancies often arise from substituent effects. For example, replacing a 5-hydroxy group with 6-acetoxy in the bicyclic system ( ) alters bioactivity . Systematic SAR studies should:

  • Compare analogs with varying sulfonyl/pyalkyl substituents.
  • Use standardized assays (e.g., receptor-binding IC₅₀, enzyme inhibition).
  • Control for stereochemistry, as minor configuration changes significantly impact activity .

Q. What methodologies assess the environmental fate of this compound and its metabolites?

Methodological Answer: Adopt frameworks like Project INCHEMBIOL ( ):

  • Physicochemical Properties : LogP (octanol-water) and hydrolysis rates predict environmental persistence .
  • Biotic/Abiotic Degradation : LC-MS/MS identifies metabolites in simulated wastewater (pH 6.5 buffer, 25°C) .
  • Ecotoxicity : Algal growth inhibition (OECD 201) and Daphnia magna mortality assays quantify ecological risks .

Q. How can the reactivity of the sulfonyl group be exploited for functionalization or prodrug design?

Methodological Answer: The sulfonyl group’s electrophilicity allows nucleophilic substitution. For example:

  • Alkylation : React with Grignard reagents (e.g., CH₃MgBr) in THF at −78°C .
  • Prodrug Activation : Esterify with pH-sensitive linkers (e.g., acetyloxyalkyl groups) for targeted release .
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) .

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